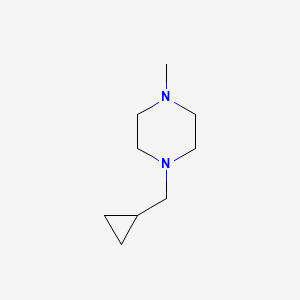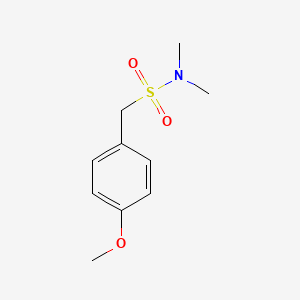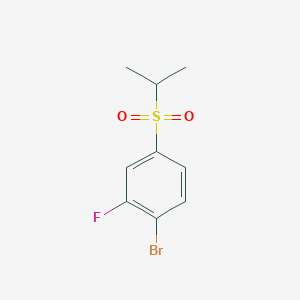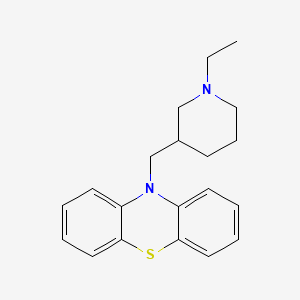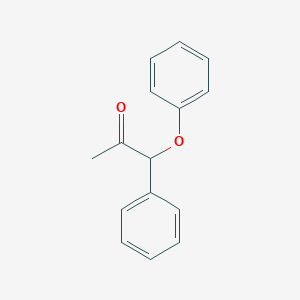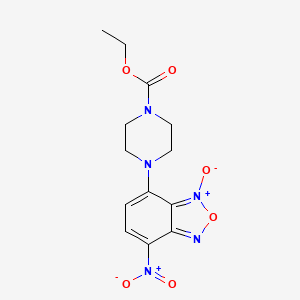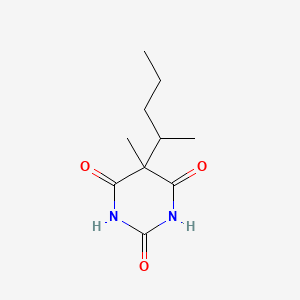
Barbituric acid, 5-methyl-5-(1-methylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-(1-methylbutyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used for their sedative, hypnotic, and anticonvulsant properties . This particular compound is known for its applications in medicine, particularly in anesthesia and the treatment of certain neurological conditions.
準備方法
The synthesis of 5-Methyl-5-(1-methylbutyl)barbituric acid typically involves a multi-step process:
Bromination: Diethyl ethylmalonate is brominated to introduce a bromine atom.
Alkylation: The brominated intermediate undergoes alkylation with 1-methylbutyl bromide.
Cyclization and Acidification: The alkylated product is then cyclized and acidified to form the barbituric acid derivative.
For industrial production, the process is optimized to ensure high purity and yield, with steps including purification and crystallization to remove impurities .
化学反応の分析
5-Methyl-5-(1-methylbutyl)barbituric acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include bromine, sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Methyl-5-(1-methylbutyl)barbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Researchers study its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It is used in the development of anesthetic agents and anticonvulsants.
Industry: The compound is used in the manufacture of pharmaceuticals and in various chemical processes
作用機序
The mechanism of action of 5-Methyl-5-(1-methylbutyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .
類似化合物との比較
5-Methyl-5-(1-methylbutyl)barbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and in euthanasia.
Amobarbital: Used for its sedative and hypnotic effects
What sets 5-Methyl-5-(1-methylbutyl)barbituric acid apart is its specific molecular structure, which influences its pharmacokinetic properties and its interaction with the GABA receptor, making it unique in its effects and applications.
特性
CAS番号 |
52944-65-7 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC名 |
5-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-6(2)10(3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
InChIキー |
IMOLACLDLQJJNZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


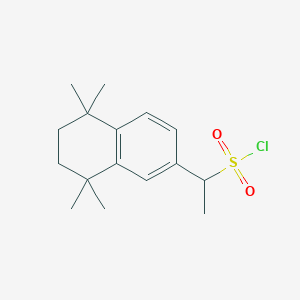
![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)
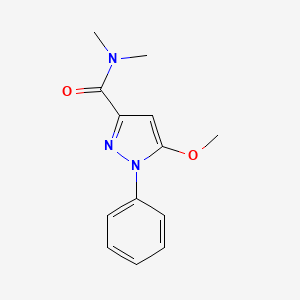
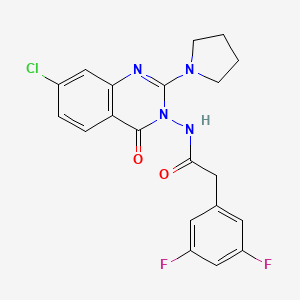
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
